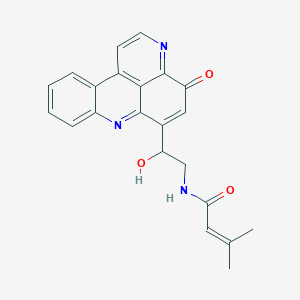![molecular formula C23H40O3 B1261268 2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
2-(8-[3]-Ladderane-octanyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-[3]-ladderane-octanyl)glycerol is a 2-alkylglycerol in which glycerol is linked to 8-[3]-ladderane-octanyl via an ether-bond at position 2. Glycerols, substituted by ladderanes are core lipids of anammox bacteria. It is a ladderane and a 2-alkylglycerol.
Scientific Research Applications
Analysis in Environmental and Biological Settings
- Detection of Anammox Bacteria : A novel method utilizing ladderane lipids, including 2-(8-[3]-Ladderane-octanyl)-sn-glycerol, for detecting viable anaerobic ammonium-oxidizing (anammox) bacteria in sediments and wastewater treatment plants was developed. This approach involves reversed-phase liquid chromatography–electrospray ionization–mass spectrometry (RP-LC-ESI-MS) to analyze intact ladderane phosphatidylcholine (PC) lipids. This method aids in understanding anammox bacteria's role in the global nitrogen cycle (Lanekoff & Karlsson, 2010).
Ladderane Lipids in Different Anammox Bacteria
- Variations in Ladderane Phospholipids : A study on the distribution of ladderane lipids, including variations of 2-(8-[3]-Ladderane-octanyl)-sn-glycerol, in four species of anammox bacteria revealed significant differences. These ladderane lipids are crucial for forming dense membranes around the anammoxosome, the site of anammox catabolism (Rattray et al., 2008).
Advanced Analytical Techniques
- Improved Analysis of Ladderane Lipids : A study developed an advanced method combining high-performance liquid chromatography and positive ion atmospheric pressure chemical ionization tandem mass spectrometry (HPLC/APCI-MS/MS) for analyzing ladderane lipids. This method allows detailed investigation of ladderane lipids in environmental samples, enhancing our understanding of their occurrence and role (Hopmans et al., 2006).
properties
Product Name |
2-(8-[3]-Ladderane-octanyl)-sn-glycerol |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propane-1,3-diol |
InChI |
InChI=1S/C23H40O3/c24-14-17(15-25)26-12-6-4-2-1-3-5-7-16-8-9-20-21(13-16)23-19-11-10-18(19)22(20)23/h16-25H,1-15H2 |
InChI Key |
GJFCEMOCWVYDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CCCCCCCCOC(CO)CO)C3C2C4C3CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



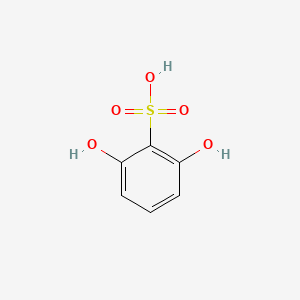
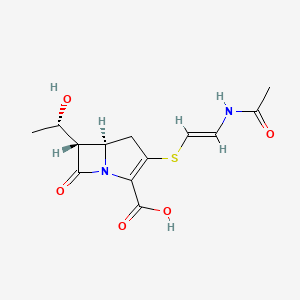
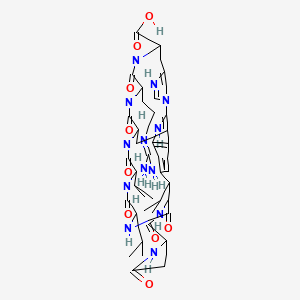
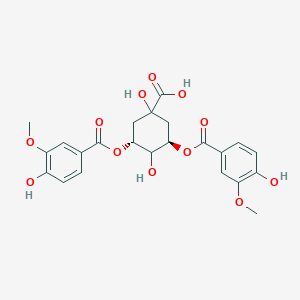
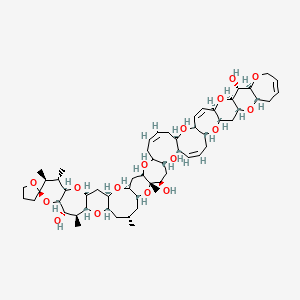
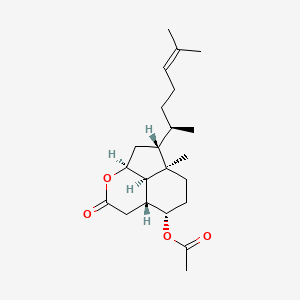
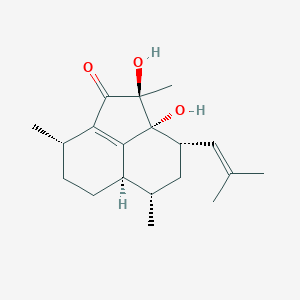
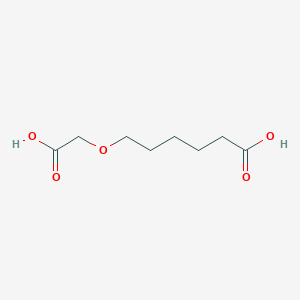
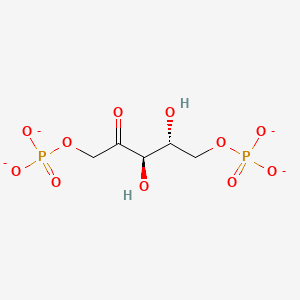
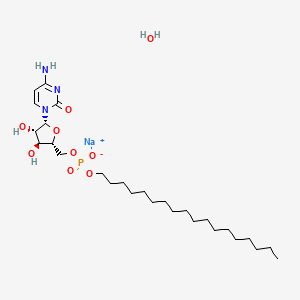
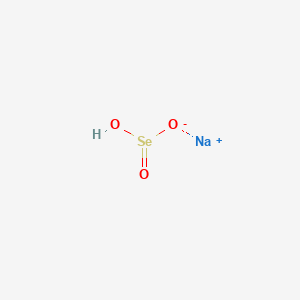
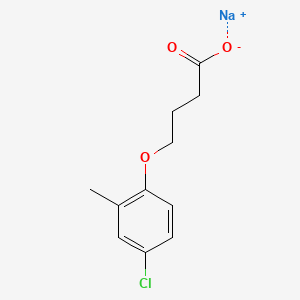
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)
